Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, specifically designed to target both the wild-type cKIT and the drug-resistant T670I gatekeeper mutant. It exhibits strong antiproliferative effects against gastrointestinal stromal tumor (GIST) cancer cell lines and has shown efficacy in inhibiting tumor growth in xenograft mouse models. []
Relevance: While structurally distinct from 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, CHMFL-KIT-8140 shares the core structural element of a substituted piperidine ring. Notably, both compounds feature a urea group connected to the piperidine nitrogen via a methylene linker. The presence of this common pharmacophore suggests potential for shared biological activity profiles, albeit targeting different molecular targets. This highlights the significance of the substituted piperidine-urea motif in medicinal chemistry, particularly in kinase inhibition. Understanding the structure-activity relationships of such compounds is crucial for developing more effective and targeted therapies, particularly for cancers like GIST. []
Compound Description: MBA236 is a dual inhibitor of cholinesterases and monoamine oxidase, designed based on the structure of ASS234 and QSAR predictions. It exhibits potent inhibitory activity against both enzyme families, making it a promising candidate for the treatment of neurodegenerative diseases. []
Relevance: MBA236 shares the 1-substituted piperidin-4-ylmethyl structural motif with 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea. The commonality lies in the presence of a substituted benzyl group attached to the piperidine nitrogen at the 1-position, and a methylene linker extending from the 4-position. This structural similarity suggests that variations around this scaffold could yield compounds with diverse pharmacological activities, ranging from kinase inhibition to modulation of neurotransmitter-related enzymes. Further investigation into the structure-activity relationships of these compounds could facilitate the development of novel therapeutic agents targeting a range of diseases. []
Compound Description: This compound is a benzoxazole derivative characterized by single-crystal X-ray diffraction, revealing its crystal structure and intermolecular interactions. The compound exhibits a characteristic chair conformation for the piperidine ring and planar geometries for the triazole and benzoxazole rings. []
Relevance: This benzoxazole derivative shares the piperidin-4-ylmethyl structural motif with 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, although the specific substituents at the 1-position of the piperidine ring differ. This structural similarity allows for comparison of their conformational preferences and intermolecular interactions, providing valuable insights into the structure-activity relationship of compounds containing this scaffold. Understanding how modifications to this core structure affect its physical and chemical properties, as well as its interactions with biological targets, could aid in the design and development of new therapeutics with improved efficacy and pharmacological profiles. []
Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, exhibiting strong antitumor effects in preclinical models. []
Relevance: Both CPI-1205 and 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea feature a substituted piperidine ring as a key structural component. While the substitution patterns and the overall structures of these molecules differ, the presence of this common motif suggests a potential for shared pharmacophoric features. Understanding how variations in the substituents and their spatial arrangements around the piperidine ring contribute to the diverse biological activities observed in these compounds could be crucial for designing novel therapeutic agents with improved efficacy and selectivity profiles. []
Compound Description: TAK-438 is a novel, potent, and reversible potassium-competitive acid blocker (P-CAB). Compared to traditional proton pump inhibitors (PPIs), it exhibits a faster onset of action and more sustained inhibition of gastric acid secretion, making it a promising treatment option for acid-related diseases. [, ]
Relevance: Although structurally distinct from 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, TAK-438 features a pyridin-3-yl substituent, highlighting the versatility of this moiety in medicinal chemistry for targeting diverse biological systems. The presence of a pyridine ring, particularly in the 3-position, as a common structural element suggests that this moiety might play a role in interacting with specific amino acid residues or binding pockets within the target proteins. Understanding the contribution of this pyridine ring to the binding affinity and selectivity of these compounds could be valuable for developing novel therapeutics. [, ]
Compound Description: This compound is a potent and selective glycine transporter 1 (GlyT1) inhibitor. It demonstrates promising therapeutic potential for the treatment of schizophrenia by enhancing the activity of the NMDA receptor. []
Relevance: While this GlyT1 inhibitor differs significantly in its overall structure from 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, both compounds share a substituted piperidine ring as a common structural motif. This suggests that the piperidine ring might serve as a scaffold for different pharmacophores, leading to distinct biological activities. Understanding the structural features that govern the binding of these compounds to their respective targets could facilitate the development of more selective and potent therapeutic agents for various neurological and psychiatric disorders. []
Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) designed for treatment-resistant depression (TRD). It shows high binding affinity for the GluN2B subunit allosteric modulatory site and potent in vivo activity. []
Relevance: BMS-986169 and 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea both contain a substituted piperidine ring within their structures. While the specific substituents and the overall structures differ, this commonality underscores the significance of the substituted piperidine scaffold in medicinal chemistry for various therapeutic applications. This shared structural feature suggests the potential for overlapping pharmacophoric properties, highlighting the importance of exploring the structure-activity relationships of compounds containing this moiety. Such investigations could aid in designing and developing novel therapeutic agents with improved efficacy and selectivity profiles for treating complex conditions such as TRD. []
Overview
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, commonly referred to as a complex organic compound, has garnered significant interest in scientific research due to its unique structural features. This compound incorporates a methoxybenzyl group, a pyridinyl group, and a piperidinyl group, which contribute to its potential biological activities and applications in medicinal chemistry.
Source
The compound is cataloged under the CAS number 2034258-08-5 and is available through various chemical suppliers. It is primarily synthesized for research purposes in academic and industrial laboratories.
Classification
This compound falls under the category of urea derivatives, which are known for their diverse biological activities. Urea derivatives are often explored for their roles as pharmaceuticals, particularly in the development of drugs targeting various diseases.
Synthesis Analysis
Methods
The synthesis of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves several key steps:
Formation of Urea Linkage: The initial step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to create the urea bond.
Introduction of Pyridinyl-Piperidinyl Moiety: This is achieved through nucleophilic substitution reactions, where a functionalized piperidine ring reacts with a pyridine group under basic conditions.
Technical Details
The synthesis can be optimized using continuous flow reactors, which enhance mixing efficiency and reaction control, leading to improved yields and purity of the final product. Precise control over reaction parameters minimizes side reactions and maximizes product formation.
Molecular Structure Analysis
Structure
The molecular structure of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea includes several functional groups that influence its chemical behavior:
Methoxybenzyl Group: Enhances lipophilicity and may improve binding interactions.
Pyridinyl Group: Contributes to potential receptor binding capabilities.
Piperidinyl Group: Provides structural rigidity and may affect pharmacokinetic properties.
Data
The molecular formula for this compound is C19H24N4O2, with a molecular weight of 336.43 g/mol. The presence of nitrogen atoms in the piperidine and pyridine rings is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can participate in various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be converted into a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
Reduction Conditions: Hydrogen gas in the presence of palladium on carbon is typical for hydrogenation processes.
Substitution Nucleophiles: Sodium methoxide is often employed for substitution reactions.
Mechanism of Action
The mechanism of action for 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The binding affinity may be enhanced by the methoxybenzyl group, while the pyridinyl-piperidinyl moiety influences pharmacokinetics. This compound has been investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Physical and Chemical Properties Analysis
Physical Properties
The compound exhibits characteristics typical of organic molecules with aromatic structures. Its melting point, solubility in common solvents, and stability under various conditions are essential for practical applications but require empirical determination.
Chemical Properties
The chemical properties include reactivity towards oxidation, reduction, and substitution reactions as previously discussed. These properties are critical for its synthesis and potential modifications in medicinal chemistry applications.
Applications
Scientific Uses
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated as a ligand in receptor binding studies.
Medicine: Its therapeutic effects are explored in various contexts, particularly regarding anti-inflammatory and analgesic properties.
Industry: It is utilized in developing new materials with specific properties such as enhanced stability or reactivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.